molecular formula C7H8OS B8786961 2,4-dimethylthiophene-3-carbaldehyde CAS No. 63826-85-7

2,4-dimethylthiophene-3-carbaldehyde

Cat. No.: B8786961
CAS No.: 63826-85-7
M. Wt: 140.20 g/mol
InChI Key: YWFAGBQENUFCPJ-UHFFFAOYSA-N
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Description

2,4-dimethylthiophene-3-carbaldehyde is an organosulfur compound with the molecular formula C7H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene derivatives are treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . Another method involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions: 2,4-dimethylthiophene-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific reaction conditions to achieve desired products.

Major Products Formed:

    Oxidation: 2,4-Dimethylthiophene-3-carboxylic acid.

    Reduction: 2,4-Dimethylthiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2,4-dimethylthiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-dimethylthiophene-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis and a valuable compound in various research and industrial applications.

Properties

CAS No.

63826-85-7

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

2,4-dimethylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H8OS/c1-5-4-9-6(2)7(5)3-8/h3-4H,1-2H3

InChI Key

YWFAGBQENUFCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 15 g. (79.0 mmol) of 2,4-dimethyl-3-bromothiophene in 120 ml. of dry ether was cooled to -70° C. and 36 ml. of a hexane solution of n-butyl lithium (2.4 molar, 86.4 mmol) were added dropwise. The reaction mixture was allowed to warm up to -20° C. for 10 min., cooled again to -70° C. and then quenched by adding dropwise 15 g. (0.205 mol) of dimethylformamide. The mixture was stirred at room temperature overnight, poured into ice water, stirred for 15 min. and extracted four times with ether. The ether phase was washed with saturated sodium chloride solution, dried and evaporated. The resulting oily residue was distilled to yield 2,4-dimethylthiophene-3-carboxaldehyde, b.p. 50°-55° C./0.1 mm.
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Synthesis routes and methods II

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Synthesis routes and methods III

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